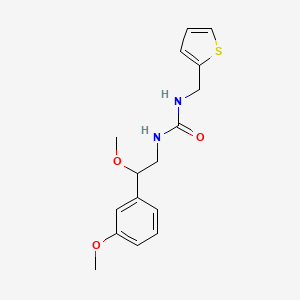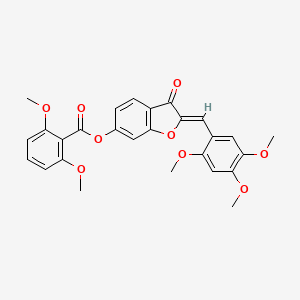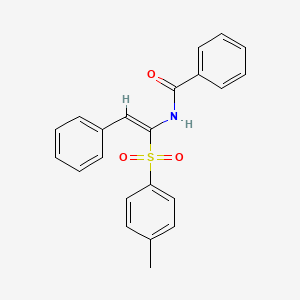![molecular formula C14H15NO B2364851 N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide CAS No. 2361642-14-8](/img/structure/B2364851.png)
N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8,9-Dihydro-7H-benzo7annulen-3-yl)prop-2-enamide is a chemical compound that belongs to the class of benzoannulenes This compound is characterized by its unique structure, which includes a benzoannulene core with a prop-2-enamide functional group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8,9-Dihydro-7H-benzo7annulen-3-yl)prop-2-enamide typically involves the following steps:
Formation of the Benzoannulene Core: The benzoannulene core can be synthesized through a series of cyclization reactions starting from appropriate aromatic precursors.
Introduction of the Prop-2-enamide Group: The prop-2-enamide group is introduced via amide bond formation, typically using reagents such as prop-2-enoyl chloride and a suitable amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(8,9-Dihydro-7H-benzo7annulen-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amide group, using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(8,9-Dihydro-7H-benzo7annulen-3-yl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a selective estrogen receptor degrader (SERD), which could be useful in the treatment of estrogen receptor-positive breast cancer.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(8,9-Dihydro-7H-benzo7annulen-3-yl)prop-2-enamide involves its interaction with estrogen receptors. It acts as a selective estrogen receptor degrader (SERD), binding to the estrogen receptor and promoting its degradation. This leads to a reduction in estrogen receptor signaling, which is beneficial in treating estrogen receptor-positive cancers .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-benzo 7annulene : Another benzoannulene derivative with similar structural features .
- 8,9-Dihydro-5H-benzo 7annulen-7(6H)-one : A related compound with a ketone functional group .
Uniqueness
N-(8,9-Dihydro-7H-benzo7annulen-3-yl)prop-2-enamide is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. Its ability to act as a selective estrogen receptor degrader sets it apart from other benzoannulene derivatives .
Properties
IUPAC Name |
N-(8,9-dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-14(16)15-13-9-8-11-6-4-3-5-7-12(11)10-13/h2,5,7-10H,1,3-4,6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVBJDYCIGHOPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(CCCC=C2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
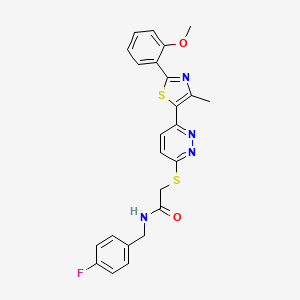
![2-Ethyl-5-((4-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364771.png)

![5-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B2364776.png)
![5-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B2364778.png)
![1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2364781.png)
![3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364782.png)
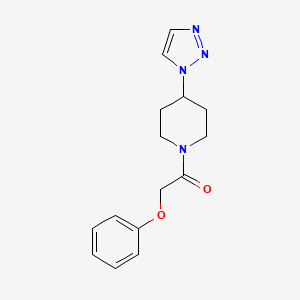
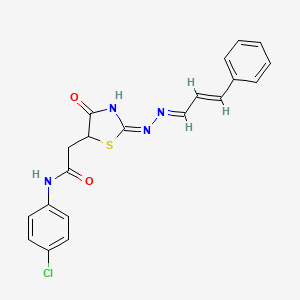
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2364785.png)
